3,3'-Biisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Biisoquinoline is an organic compound with the molecular formula C₁₈H₁₂N₂ It consists of two isoquinoline units connected at the 3-position of each ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3’-Biisoquinoline can be synthesized through several methods. One common approach involves the oxidative coupling of isoquinoline derivatives. For instance, the reaction of isoquinoline with oxidizing agents such as potassium permanganate or ceric ammonium nitrate can yield 3,3’-biisoquinoline under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 3,3’-biisoquinoline are not extensively documented, large-scale synthesis typically involves optimizing the oxidative coupling process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Biisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydro-3,3’-biisoquinoline.
Substitution: Halogenated or nitrated 3,3’-biisoquinoline.
Scientific Research Applications
3,3’-Biisoquinoline has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic electronic materials and as a building block for more complex organic compounds.
Mechanism of Action
The mechanism of action of 3,3’-biisoquinoline largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. This coordination can influence the electronic properties of the metal, thereby affecting the catalytic activity of the resulting complex . In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 2,2’-Biisoquinoline
- 4,4’-Biisoquinoline
- 1,1’-Biisoquinoline
Comparison: 3,3’-Biisoquinoline is unique due to the position of the linkage between the isoquinoline units. This structural difference can lead to variations in electronic properties and reactivity compared to its isomers. For example, 2,2’-biisoquinoline may exhibit different coordination behavior with metals due to the different spatial arrangement of the nitrogen atoms.
Properties
Molecular Formula |
C18H12N2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-isoquinolin-3-ylisoquinoline |
InChI |
InChI=1S/C18H12N2/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20-18/h1-12H |
InChI Key |
IYJIDIPYIGSKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CC4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.